molecular formula C20H16N2O4 B548603 Camptothecin CAS No. 7689-03-4

Camptothecin

Cat. No.: B548603
CAS No.: 7689-03-4
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-FQEVSTJZSA-N
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Description

Camptothecin (CPT) is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Despite its promising and wide spectrum antiproliferative activity, its use is limited due to low solubility, instability, acquired tumour cell resistance, and remarkable toxicity .


Molecular Structure Analysis

This compound possesses a unique 5-fused ring structure . The chemical identity of this compound was confirmed from the HPLC, FTIR and LC–MS/MS analyses, which gave the same molecular structure and mass fragmentation patterns of authentic one .


Chemical Reactions Analysis

The primary mechanism of cell killing by this compound is S-phase-specific killing through potentially lethal collisions between advancing replication forks and topo-I cleavable complexes .


Physical and Chemical Properties Analysis

This compound is a potent cytotoxic natural alkaloid . It has a unique 5-fused ring structure and exhibits various beneficial activities such as anti-proliferative, anti-fungal, insecticidal, and anti-SARS-CoV-2 properties .

Scientific Research Applications

DNA Topoisomerase I Inhibition

Camptothecin is known for its potent inhibition of DNA topoisomerase I in mammalian cells, leading to DNA strand breaks. It interacts with DNA topoisomerase I to form a cleavable complex, blocking the rejoining step of the breakage-reunion reaction, which is crucial in DNA replication and transcription processes. This interaction does not directly involve DNA but is mediated by the enzyme itself (Hsiang et al., 1985), (Hsiang & Liu, 1988).

Development of Derivatives and Biological Activities

Research on this compound (CPT) has evolved significantly, leading to the synthesis of derivatives like topotecan, irinotecan, and belotecan, which are used as anticancer drugs. The focus has also expanded to explore other biological effects of CPTs, highlighting the compound's versatility in medical applications (Liu et al., 2015).

Impact on Programmed Cell Death

In tomato suspension cells, this compound induces programmed cell death (PCD) with characteristics similar to apoptosis in animal systems. This effect is mediated through a calcium- and caspase-dependent stimulation of NADPH oxidase activity. The study demonstrates this compound's potential in understanding PCD in plant cells, providing insights that could be relevant to cancer research (De Jong et al., 2002).

Effect on RNA Polymerase II Transcription

This compound has a unique effect on RNA polymerase II transcription, stimulating initiation but inhibiting elongation. This is believed to be due to its interaction with DNA topoisomerase I, which plays a role in relaxing torsional stress during transcription elongation. Such findings expand the understanding of this compound's molecular mechanisms beyond DNA replication to include transcription processes (Ljungman & Hanawalt, 1996).

Biotechnological Applications

This compound's application in biotechnology, particularly in enhancing its production, has been explored. With this compound being a valuable anticancer compound, biotechnological approaches like plant tissue culture and genetic manipulation are researched to improve its yield, reflecting the compound's economic and therapeutic importance (Zhihong et al., 2010).

Novel Drug Delivery Systems

Developing novel drug delivery systems for this compound has been a focus area, given its potential in cancer treatment. Nanotechnology-based approaches have been investigated to overcome challenges like systemic toxicity, poor solubility, and enhancing tumor targeting. These studies are pivotal in maximizing this compound's therapeutic efficacy while minimizing side effects (Wen et al., 2017).

Historical Significance and Discovery

This compound has a significant historical background, being rediscovered in the 1950s for its anticancer properties. Its unique mechanism of action, involving topoisomerase I poisoning, has led to the development of various analogues used in treating cancers like ovarian, colorectal, and small-cell lung cancers. The discovery and development journey of this compound underscores its importance in the field of natural product research and chemotherapy (Oberlies & Kroll, 2004).

Mechanism of Action

Camptothecin selectively inhibits the nuclear enzyme DNA topoisomerase, type I . It binds to the DNA topoisomerase-I, stalls the replication process, and causes cell death .

Safety and Hazards

Camptothecin is toxic if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

Development of novel Camptothecin analogues that do not use Top1 as a major target, but use other cancer proliferation and survival-associated oncogenes as major targets for anticancer activity would be a promising direction for future efforts . There is also a need to develop drug delivery systems to improve its biodistribution .

Biochemical Analysis

Biochemical Properties

Camptothecin is a potent topoisomerase inhibitor that interferes with the essential function of topoisomerase in DNA replication . It binds to the topoisomerase I and DNA complex, resulting in a ternary complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Cellular Effects

This compound has shown to be very active antitumor compound both in vitro and in animals . It demonstrated strong anticancer activity in preliminary clinical trials but also low solubility and adverse drug reaction . It can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the topoisomerase I and DNA complex . This results in a ternary complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Temporal Effects in Laboratory Settings

It is known that this compound has a unique molecular mechanism of action which involves the inhibition of DNA topoisomerase I .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in several metabolic pathways

Transport and Distribution

This compound is well distributed across membranes . It interacts with the membrane cooperative and interfacial regions

Subcellular Localization

It has been found that roots accumulated the highest levels of this compound followed by stem bark . Xylem tissues showed a major accumulation site for this compound .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030956
Record name Camptothecin
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Camptothecin binds to the topoisomerase I and DNA complex resulting in a ternary complex, stabilizing it and preventing DNA re-ligation and therefore causes DNA damage which results in apoptosis.
Record name Camptothecin
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CAS No.

7689-03-4
Record name Camptothecin
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Record name Camptothecin
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Record name Camptothecin
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Record name (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
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Melting Point

275-277 °C
Record name Camptothecin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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